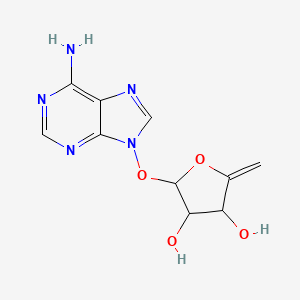
2-(6-Aminopurin-9-yl)oxy-5-methylideneoxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decoyinine is a hexose analog nucleoside antibiotic, isolated from the bacterium Streptomyces hygroscopicus var. decoyicus. It is structurally similar to Angustmycin A and acts as an inhibitor of guanosine monophosphate (GMP) synthase, preventing the conversion of xanthosine monophosphate (XMP) to GMP .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decoyinine is produced as a secondary metabolite by Streptomyces hygroscopicus. The synthesis involves fermentation processes where the bacterium is cultured under specific conditions to optimize the yield of decoyinine .
Industrial Production Methods: Industrial production of decoyinine typically involves large-scale fermentation using optimized strains of Streptomyces hygroscopicus. The fermentation broth is then subjected to extraction and purification processes to isolate decoyinine in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Decoyinine undergoes various chemical reactions, including:
Oxidation: Decoyinine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in decoyinine.
Substitution: Decoyinine can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of decoyinine .
Applications De Recherche Scientifique
Decoyinine has a wide range of scientific research applications:
Mécanisme D'action
Decoyinine exerts its effects by inhibiting GMP synthase, an enzyme crucial for the biosynthesis of guanosine monophosphate (GMP). By preventing the conversion of xanthosine monophosphate (XMP) to GMP, decoyinine disrupts nucleotide biosynthesis, leading to reduced levels of GMP, GDP, and GTP. This inhibition affects various cellular processes, including growth, differentiation, and sporulation in bacteria .
Comparaison Avec Des Composés Similaires
Angustmycin A: Similar in structure and function, also inhibits GMP synthase.
Mycophenolic Acid: Another inhibitor of guanylic acid biosynthesis, though structurally unrelated.
Tubercidin, Toyocamycin, Sangivamycin, Formycin, Psicofuranine: These antibiotics resemble adenosine and share similar inhibitory effects on nucleotide biosynthesis.
Uniqueness: Decoyinine is unique due to its specific inhibition of GMP synthase and its application in both microbial and agricultural settings. Its ability to enhance plant resistance against pests while also serving as a tool in biochemical research highlights its versatility .
Propriétés
Formule moléculaire |
C10H11N5O4 |
|---|---|
Poids moléculaire |
265.23 g/mol |
Nom IUPAC |
2-(6-aminopurin-9-yl)oxy-5-methylideneoxolane-3,4-diol |
InChI |
InChI=1S/C10H11N5O4/c1-4-6(16)7(17)10(18-4)19-15-3-14-5-8(11)12-2-13-9(5)15/h2-3,6-7,10,16-17H,1H2,(H2,11,12,13) |
Clé InChI |
NJWCNYOOUNSXHX-UHFFFAOYSA-N |
SMILES canonique |
C=C1C(C(C(O1)ON2C=NC3=C(N=CN=C32)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


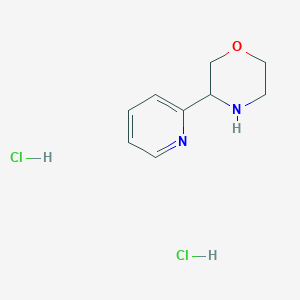
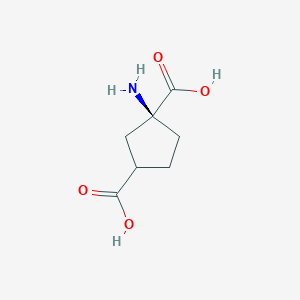
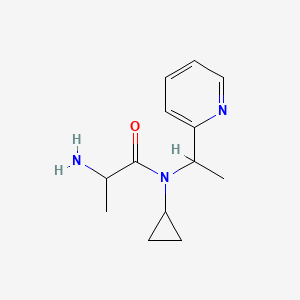
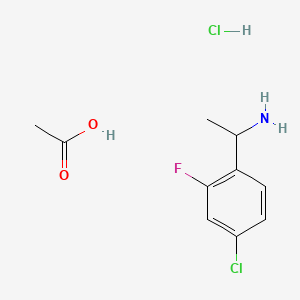
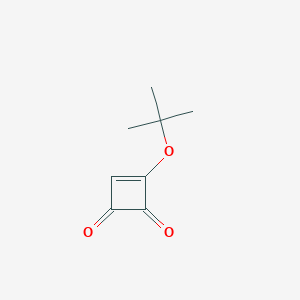
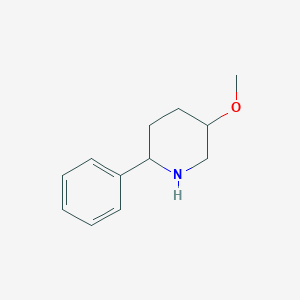
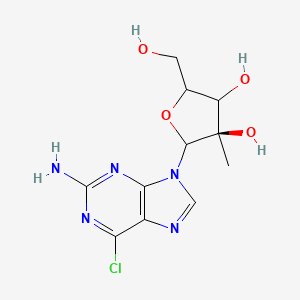
![2-[(6-Chloropyrazolo[3,4-d]pyrimidin-1-yl)methoxy]ethyl-trimethyl-silane](/img/structure/B14787216.png)
![3-(1,2,3,6-tetrahydropyridin-4-yl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one](/img/structure/B14787220.png)
![Benzyl 3-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-1-carboxylate](/img/structure/B14787245.png)
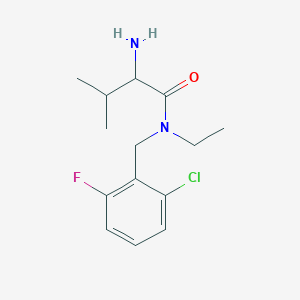
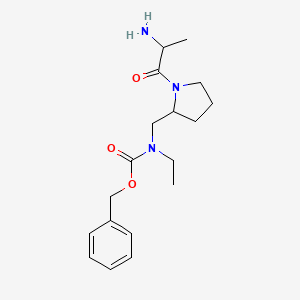
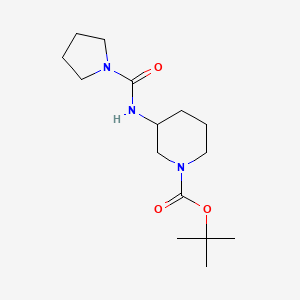
![2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)naphthalen-1-yl]phenyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B14787278.png)
